molecular formula C7H12ClN3S B1450281 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride CAS No. 1797941-14-0

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride

Cat. No.: B1450281
CAS No.: 1797941-14-0
M. Wt: 205.71 g/mol
InChI Key: GGLQIBLTMDQQNH-UHFFFAOYSA-N
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Description

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H11N3S·HCl. It is known for its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects . The specific pathways involved may include the inhibition of kinase activity or the disruption of DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride lies in its specific imidazo[2,1-b][1,3]thiazole ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.ClH/c8-2-1-6-5-10-3-4-11-7(10)9-6;/h5H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLQIBLTMDQQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 2
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 3
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 4
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride
Reactant of Route 6
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride

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